Garosamine

描述

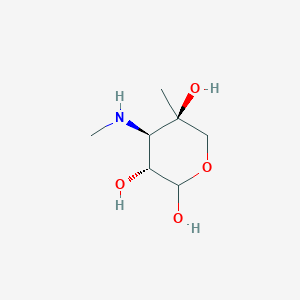

Structure

3D Structure

属性

分子式 |

C7H15NO4 |

|---|---|

分子量 |

177.2 g/mol |

IUPAC 名称 |

(3R,4R,5R)-5-methyl-4-(methylamino)oxane-2,3,5-triol |

InChI |

InChI=1S/C7H15NO4/c1-7(11)3-12-6(10)4(9)5(7)8-2/h4-6,8-11H,3H2,1-2H3/t4-,5-,6?,7+/m1/s1 |

InChI 键 |

VXWORWYFOFDZLY-FYBJJZIISA-N |

SMILES |

CC1(COC(C(C1NC)O)O)O |

手性 SMILES |

C[C@@]1(COC([C@@H]([C@H]1NC)O)O)O |

规范 SMILES |

CC1(COC(C(C1NC)O)O)O |

产品来源 |

United States |

Foundational & Exploratory

The Structural Elucidation of Garosamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Garosamine, a naturally occurring amino monosaccharide, is a critical structural component of the gentamicin complex of aminoglycoside antibiotics.[1] Its unique structure, featuring a 3-deoxy-4-C-methyl-3-methylamino-L-arabinopyranose core, plays a significant role in the bioactivity and therapeutic efficacy of these essential medicines.[1][2] This technical guide provides a comprehensive overview of the structure of this compound, drawing from available spectroscopic and biosynthetic data.

Chemical Structure and Properties

This compound is systematically named (2S,3R,4R,5R)-5-methyl-4-(methylamino)oxane-2,3,5-triol.[2] Its molecular formula is C₇H₁₅NO₄, with a molecular weight of 177.20 g/mol .[1] The stereochemistry of this compound is crucial for its biological function and has been confirmed through various analytical techniques.

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₇H₁₅NO₄ | PubChem[1] |

| Molecular Weight | 177.20 g/mol | PubChem[1] |

| IUPAC Name | (2S,3R,4R,5R)-5-methyl-4-(methylamino)oxane-2,3,5-triol | PubChem[2] |

| Hydrogen Bond Donors | 4 | PubChem[2] |

| Hydrogen Bond Acceptors | 5 | PubChem[2] |

| Rotatable Bonds | 1 | PubChem[2] |

| Topological Polar Surface Area | 82 Ų | PubChem[1] |

| LogP (computed) | -2.1 | PubChem[1] |

Biosynthesis of Gentamicin and the Role of this compound

This compound is synthesized as part of the intricate gentamicin biosynthetic pathway in the bacterium Micromonospora echinospora.[3] Understanding this pathway is crucial for efforts in biosynthetic engineering to produce novel aminoglycoside derivatives. The formation of the this compound moiety occurs within the larger context of the assembly of the gentamicin molecule.

A key intermediate in the pathway is gentamicin A2. A series of enzymatic modifications, including oxidation, transamination, and methylation, convert the purpurosamine ring of gentamicin A2 into the this compound ring of gentamicin X2, a critical branchpoint intermediate.[3]

Gentamicin X2 Biosynthesis Pathway

The following diagram illustrates the key enzymatic steps in the conversion of Gentamicin A2 to Gentamicin X2, highlighting the formation of the this compound moiety.

Caption: Enzymatic conversion of Gentamicin A2 to Gentamicin X2.

Experimental Protocols for Structural Elucidation

The structural determination of aminoglycosides like this compound relies heavily on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

General Protocol for NMR Analysis of Aminoglycoside Monosaccharides

-

Sample Preparation:

-

Dissolve a purified sample of the aminoglycoside monosaccharide (1-5 mg) in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

-

Add a known amount of an internal standard, such as trimethylsilylpropanoic acid (TSP), for chemical shift referencing.

-

Transfer the solution to a 5 mm NMR tube.

-

-

1D NMR Spectroscopy:

-

Acquire a one-dimensional proton (¹H) NMR spectrum to identify the number and types of protons present. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire a one-dimensional carbon-13 (¹³C) NMR spectrum, often with proton decoupling, to identify the number of unique carbon atoms.

-

-

2D NMR Spectroscopy:

-

Perform a Correlation Spectroscopy (COSY) experiment to establish proton-proton spin-spin coupling networks within the molecule, which helps in assigning adjacent protons.

-

Conduct a Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) experiment to correlate directly bonded proton and carbon atoms.

-

Utilize a Heteronuclear Multiple Bond Correlation (HMBC) experiment to identify longer-range (2-3 bond) correlations between protons and carbons, which is crucial for determining the overall carbon skeleton and the position of substituents.

-

A Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment can be used to determine the stereochemistry by identifying protons that are close in space.

-

-

Data Analysis:

-

Process the NMR data using appropriate software (e.g., MestReNova, TopSpin).

-

Integrate the ¹H NMR signals to determine the relative number of protons for each resonance.

-

Analyze the chemical shifts, coupling constants, and cross-peaks in the 2D spectra to assemble the complete structure and assign all proton and carbon resonances.

-

Conclusion

This compound's distinct chemical structure is fundamental to the antibacterial activity of gentamicin antibiotics. While a complete experimental dataset of its isolated crystallographic and NMR parameters remains to be fully elucidated and published in comprehensive public databases, its structural features are well-established through the analysis of the gentamicin complex and biosynthetic studies. Further research focusing on the isolation and detailed structural analysis of pure this compound would provide deeper insights for medicinal chemists and drug development professionals aiming to design novel and more effective aminoglycoside antibiotics.

References

Garosamine: A Technical Guide to its Discovery, Origin, and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Garosamine, a C-methyl branched-chain aminodeoxyhexose, is a crucial component of the clinically important gentamicin antibiotic complex. This technical guide provides a comprehensive overview of the discovery, natural origin, and detailed biosynthetic pathway of this compound. It is intended to serve as a resource for researchers in natural product chemistry, antibiotic development, and enzymatic synthesis. This document details the initial isolation and structure elucidation of a key derivative, methyl garosaminide, from the gentamicin complex produced by Micromonospora purpurea. Furthermore, it presents a thorough examination of the enzymatic cascade responsible for this compound biosynthesis, including detailed experimental protocols for the key enzymes involved and a summary of available quantitative data. Visualizations of the biosynthetic pathway and experimental workflows are provided to facilitate understanding.

Discovery and Origin of this compound

This compound was discovered as a constituent of the gentamicin antibiotic complex, a group of aminoglycoside antibiotics with potent bactericidal activity. The gentamicin complex was first isolated from the fermentation broth of the actinomycete Micromonospora purpurea[1].

Producing Organism

The primary natural source of this compound-containing antibiotics is Micromonospora purpurea, also referred to in some literature as Micromonospora echinospora. This Gram-positive, spore-forming bacterium is found in soil and aquatic environments and is a known producer of various secondary metabolites.

Initial Isolation and Structure Elucidation

The first detailed characterization of a this compound derivative was reported by Cooper and Yudis in 1967, with a full paper in 1971, describing the isolation and structure of methyl garosaminide[2][3][4]. Through methanolysis of the gentamicin C complex, they successfully cleaved the glycosidic bonds to release the constituent sugars as their methyl glycosides. Subsequent purification and structural analysis, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, established the structure of methyl garosaminide as methyl 3-deoxy-4-C-methyl-3-methylamino-L-arabinopyranoside[3][4].

Biosynthesis of the this compound Moiety

The biosynthesis of this compound occurs as an integral part of the larger gentamicin biosynthetic pathway. The this compound ring is formed through a series of enzymatic modifications of a pre-existing sugar moiety within a pseudotrisaccharide intermediate. The key steps involve the conversion of the C-3" hydroxyl group of gentamicin A2 into a methylamino group, ultimately forming gentamicin X2. This transformation is catalyzed by a cascade of four enzymes: a dehydrogenase (GenD2), an aminotransferase (GenS2), a methyltransferase (GenN), and a radical S-adenosylmethionine (SAM) methyltransferase (GenD1)[5][6][7].

Enzymatic Cascade

The formation of the this compound moiety within the gentamicin backbone proceeds through the following sequential reactions:

-

Oxidation: GenD2, an NAD+-dependent oxidoreductase, catalyzes the oxidation of the 3"-hydroxyl group of gentamicin A2 to a ketone.

-

Transamination: GenS2, a pyridoxal phosphate (PLP)-dependent aminotransferase, facilitates the transfer of an amino group to the 3"-keto intermediate.

-

N-Methylation: GenN, an S-adenosyl-L-methionine (SAM)-dependent methyltransferase, attaches a methyl group to the newly installed 3"-amino group.

-

C-Methylation: GenD1, a radical SAM and cobalamin-dependent methyltransferase, catalyzes the methylation at the C-4" position.

Quantitative Data for this compound Biosynthesis

The following table summarizes the available kinetic parameters for the enzymes involved in this compound biosynthesis. It is important to note that comprehensive kinetic data for all enzymes with their natural substrates are not yet fully available in the literature.

| Enzyme | Substrate | Km (µM) | kcat (s-1) | Reference |

| GenN | Kanamycin B | 34 ± 3.8 | 1.93 ± 0.1 | [5] |

Note: The kinetic parameters for GenN were determined using kanamycin B as a substrate, which is structurally related to the natural substrate.

Experimental Protocols

This section provides detailed methodologies for the key experiments related to the discovery and biosynthesis of this compound.

Isolation of Methyl Garosaminide from Gentamicin C Complex

This protocol is based on the general principles of aminoglycoside degradation and the work of Cooper and Yudis.

-

Methanolysis: Dissolve a known quantity of gentamicin C complex in anhydrous 2M methanolic hydrogen chloride.

-

Reaction: Heat the solution under reflux for 48 hours to ensure complete methanolysis.

-

Neutralization: Cool the reaction mixture and neutralize it with a suitable basic resin (e.g., Amberlite IR-45).

-

Filtration and Concentration: Filter the resin and concentrate the filtrate under reduced pressure to obtain a crude syrup containing the methyl glycosides of the constituent sugars.

-

Chromatographic Separation: Subject the crude syrup to column chromatography on a silica gel column.

-

Elution: Elute the column with a gradient of chloroform-methanol-ammonium hydroxide (e.g., starting with 80:20:1 and gradually increasing the polarity).

-

Fraction Collection and Analysis: Collect fractions and monitor them by thin-layer chromatography (TLC) using a suitable staining reagent (e.g., ninhydrin for amino sugars).

-

Purification: Combine the fractions containing methyl garosaminide and further purify by recrystallization or a second chromatographic step to yield the pure compound.

Enzymatic Assay for GenD2 (Oxidoreductase)

-

Reaction Mixture: Prepare a reaction mixture containing 50 mM Tris-HCl (pH 8.0), 1 mM NAD+, and 100 µM gentamicin A2.

-

Enzyme Addition: Initiate the reaction by adding purified GenD2 enzyme to a final concentration of 1-5 µM.

-

Incubation: Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).

-

Reaction Quenching: Stop the reaction by adding an equal volume of acetonitrile or by heat inactivation.

-

Product Detection: Analyze the reaction mixture by liquid chromatography-mass spectrometry (LC-MS) to detect the formation of the 3"-keto product. Monitor the increase in absorbance at 340 nm corresponding to the formation of NADH.

Enzymatic Assay for GenS2 (Aminotransferase)

-

Reaction Mixture: Prepare a reaction mixture containing 50 mM Tris-HCl (pH 8.0), 100 µM 3"-dehydro-3"-oxo-gentamicin A2 (the product of the GenD2 reaction), 1 mM L-glutamate (as the amino donor), and 50 µM pyridoxal phosphate (PLP).

-

Enzyme Addition: Initiate the reaction by adding purified GenS2 enzyme to a final concentration of 1-5 µM.

-

Incubation: Incubate the reaction at 30°C for 1-2 hours.

-

Reaction Quenching: Stop the reaction by adding an equal volume of acetonitrile.

-

Product Detection: Analyze the reaction mixture by LC-MS to detect the formation of 3"-amino-gentamicin A2.

Enzymatic Assay for GenN (N-Methyltransferase)

-

Reaction Mixture: Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.8), 200 µM 3"-dehydro-3"-amino-gentamicin A2, and 1 mM S-adenosyl-L-methionine (SAM).

-

Enzyme Addition: Initiate the reaction by adding purified GenN enzyme to a final concentration of 20 µM.

-

Incubation: Incubate the reaction at 30°C for 1 hour.

-

Reaction Quenching: Stop the reaction by adding an equal volume of chloroform to precipitate the protein. Centrifuge to separate the phases.

-

Product Detection: Analyze the aqueous supernatant by LC-MS to detect the formation of 3"-N-methyl-3"-amino-gentamicin A2. Alternatively, a colorimetric methyltransferase assay kit can be used to quantify the production of S-adenosyl-L-homocysteine (SAH).

Enzymatic Assay for GenD1 (Radical SAM Methyltransferase)

-

Anaerobic Conditions: This assay must be performed under strict anaerobic conditions (e.g., in an anaerobic chamber) as radical SAM enzymes are oxygen-sensitive.

-

Reaction Mixture: Prepare a reaction mixture in an anaerobic environment containing 50 mM Tris-HCl (pH 7.5), 1 mM S-adenosyl-L-methionine (SAM), 2 mM sodium dithionite (as a reducing agent), 100 µM gentamicin A, and 10 µM hydroxocobalamin.

-

Enzyme Addition: Initiate the reaction by adding purified GenD1 enzyme to a final concentration of 5-10 µM.

-

Incubation: Incubate the reaction at 30°C for 2-4 hours in the anaerobic chamber.

-

Reaction Quenching: Stop the reaction by exposure to air and addition of acetonitrile.

-

Product Detection: Analyze the reaction mixture by LC-MS to detect the formation of gentamicin X2.

Visualizations

This compound Biosynthetic Pathway

Caption: Enzymatic cascade for the biosynthesis of the this compound moiety.

Experimental Workflow for Enzyme Characterization

Caption: General workflow for the characterization of biosynthetic enzymes.

Regulation of this compound Biosynthesis

The production of gentamicin, and thus this compound, is influenced by nutrient availability in the growth medium of Micromonospora purpurea. Studies have shown that ammonium concentrations can proportionally stimulate both bacterial growth and antibiotic formation[3][8]. Glutamate and glutamine, as products of ammonium assimilation, also exert a stimulatory effect, suggesting that nitrogen availability is a key regulatory factor in the biosynthetic pathway[3][8]. Further research is needed to elucidate the specific transcriptional regulators and signaling pathways that control the expression of the gentamicin biosynthetic gene cluster in response to these nutritional cues.

Conclusion

This compound stands as a testament to the intricate biosynthetic capabilities of microorganisms. Its discovery and the subsequent elucidation of its biosynthetic pathway have not only contributed to our understanding of natural product biosynthesis but also opened avenues for the bioengineering of novel aminoglycoside antibiotics with potentially improved therapeutic properties. The detailed protocols and data presented in this guide are intended to empower researchers to further explore the fascinating chemistry and biology of this compound and its parent antibiotic, gentamicin.

References

- 1. researchgate.net [researchgate.net]

- 2. The gentamicin antibiotics. Part I. Structure and absolute stereochemistry of methyl garosaminide - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. The gentamicin antibiotics. Part I. Structure and absolute stereochemistry of methyl garosaminide - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 5. Delineating the Biosynthesis of Gentamicin X2, the Common Precursor of the Gentamicin C Antibiotic Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent advances in the biosynthesis and production optimization of gentamicin: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. Gentamicin formation in Micromonospora purpurea: stimulatory effect of ammonium - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of Garosamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Garosamine, a crucial 3,4-diamino-3,4-dideoxy-α-D-glucose moiety, is an essential component of the clinically significant aminoglycoside antibiotic, gentamicin. Its unique structure contributes significantly to the potent antibacterial activity of the parent molecule. Understanding the intricate enzymatic steps involved in the biosynthesis of this compound is paramount for endeavors in synthetic biology, pathway engineering, and the development of novel aminoglycoside derivatives with improved therapeutic profiles. This technical guide provides a comprehensive overview of the current knowledge on the this compound biosynthesis pathway, detailing the key enzymatic transformations, and where available, quantitative data and experimental protocols.

Introduction

The this compound moiety is a distinguishing feature of the gentamicin C complex of antibiotics, produced by the actinomycete Micromonospora echinospora. It is a highly modified sugar, the biosynthesis of which is intricately woven into the larger gentamicin biosynthetic pathway. The formation of this compound involves a series of enzymatic modifications on a sugar precursor that is attached to the central 2-deoxystreptamine (2-DOS) core of the growing antibiotic. This guide will dissect the known stages of this compound biosynthesis, from the initial sugar precursor to the final modified sugar integrated into the gentamicin scaffold.

The this compound Biosynthetic Pathway

The biosynthesis of this compound can be broadly divided into two major stages: the formation of the initial sugar nucleotide precursor and its subsequent attachment to the 2-DOS core, followed by a series of post-glycosylation modifications. While the latter stages are better characterized, the early steps are inferred from our knowledge of similar aminosugar biosynthetic pathways.

Early-Stage Biosynthesis: Formation of the Activated this compound Precursor

The biosynthesis of the this compound precursor is believed to start from a common sugar nucleotide, likely thymidine diphosphate (TDP)-D-glucose. While the exact sequence of enzymatic steps leading to a TDP-garosamine precursor has not been fully elucidated in vitro, it is hypothesized to involve a series of reactions catalyzed by enzymes encoded within the gentamicin biosynthetic gene cluster. These reactions typically include dehydration, epimerization, and amination.

Glycosylation and Post-Glycosylation Modifications

The more clearly understood phase of this compound biosynthesis begins with the attachment of the this compound precursor to the 2-DOS core, followed by a cascade of enzymatic modifications. The key intermediate in this pathway is Gentamicin A2 , which contains the initial, unmodified this compound moiety.[1][2] A series of enzymatic reactions then convert Gentamicin A2 to Gentamicin X2 , a crucial branchpoint intermediate in the biosynthesis of the various gentamicin C components.[1][2]

The enzymatic modifications of the this compound ring from Gentamicin A2 to Gentamicin X2 are catalyzed by four key enzymes:

-

GenD2 (Dehydrogenase): An NAD(P)+-dependent dehydrogenase that oxidizes the 3''-hydroxyl group of the this compound moiety in Gentamicin A2.

-

GenS2 (Aminotransferase): A pyridoxal phosphate (PLP)-dependent aminotransferase that catalyzes the transfer of an amino group to the 3''-keto intermediate generated by GenD2.

-

GenN (N-Methyltransferase): An S-adenosyl-L-methionine (SAM)-dependent methyltransferase that specifically methylates the newly introduced 3''-amino group.[3]

-

GenD1 (Radical SAM C-Methyltransferase): A cobalamin-dependent radical SAM enzyme that catalyzes the methylation at the C-4'' position of the this compound ring.

The sequential action of these enzymes results in the formation of the fully modified this compound moiety found in Gentamicin X2.

Key Enzymes and Their Characteristics

While comprehensive kinetic data for all enzymes in the this compound biosynthetic pathway is not yet available in the literature, this section summarizes the known information.

| Enzyme | Gene Name | Substrate(s) | Product(s) | Cofactor(s) | Available Kinetic Data |

| Glycosyltransferase | GenM2 (putative) | Paromamine, TDP-Garosamine precursor | Gentamicin A2 | - | Not available |

| Dehydrogenase | GenD2 | Gentamicin A2 | 3''-dehydro-3''-oxo-gentamicin A2 | NAD(P)+ | Not available |

| Aminotransferase | GenS2 | 3''-dehydro-3''-oxo-gentamicin A2, L-Glutamate | 3''-amino-3''-deoxy-gentamicin A2 | PLP | Not available |

| N-Methyltransferase | GenN | 3''-amino-3''-deoxy-gentamicin A2, SAM | 3''-N-methyl-3''-amino-3''-deoxy-gentamicin A2, SAH | SAM | Not available |

| C-Methyltransferase | GenD1 | 3''-N-methyl-3''-amino-3''-deoxy-gentamicin A2, SAM | Gentamicin X2, SAH | Radical SAM, Cobalamin | Not available |

Experimental Protocols

Detailed, standardized protocols for the assay of each enzyme in the this compound biosynthetic pathway are not extensively reported. However, based on the characterization of these and homologous enzymes, the following general methodologies can be adapted.

General Enzyme Assay Conditions

-

Buffer: Tris-HCl or phosphate buffer, pH 7.5-8.0.

-

Temperature: 25-37 °C.

-

Detection: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the most common method for separating and identifying the substrates and products of these reactions.

Protocol: In Vitro Reconstitution of Gentamicin X2 from Gentamicin A2

This protocol describes the simultaneous assay of GenD2, GenS2, GenN, and GenD1 activity.

Materials:

-

Purified recombinant GenD2, GenS2, GenN, and GenD1 enzymes.

-

Gentamicin A2 (substrate).

-

NAD+.

-

Pyridoxal phosphate (PLP).

-

S-adenosyl-L-methionine (SAM).

-

L-Glutamate.

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).

-

Quenching solution (e.g., methanol or acetonitrile).

Procedure:

-

Prepare a reaction mixture containing reaction buffer, Gentamicin A2, NAD+, PLP, SAM, and L-Glutamate at appropriate concentrations.

-

Pre-incubate the mixture at the desired temperature (e.g., 30 °C) for 5 minutes.

-

Initiate the reaction by adding a mixture of the purified enzymes (GenD2, GenS2, GenN, and GenD1).

-

Incubate the reaction for a specific time course (e.g., 0, 15, 30, 60, 120 minutes).

-

At each time point, withdraw an aliquot of the reaction mixture and quench the reaction by adding an equal volume of quenching solution.

-

Centrifuge the quenched samples to precipitate the enzymes.

-

Analyze the supernatant by LC-MS to detect the consumption of Gentamicin A2 and the formation of Gentamicin X2 and any intermediates.

Visualizing the Pathway and Experimental Logic

This compound Biosynthesis Pathway

Caption: Overview of the this compound Biosynthesis Pathway.

Experimental Workflow for In Vitro Reconstitution

Caption: Workflow for the in vitro reconstitution of Gentamicin X2.

Conclusion and Future Perspectives

The elucidation of the this compound biosynthesis pathway has provided significant insights into the complex enzymatic machinery responsible for the production of gentamicin. While the key enzymes involved in the late-stage modifications have been identified and characterized to some extent, further research is required to fully understand the intricate details of this pathway. Specifically, the determination of the kinetic parameters for each enzyme and the elucidation of the early steps in the formation of the activated this compound precursor remain important areas for future investigation. A complete understanding of this pathway will not only expand our knowledge of antibiotic biosynthesis but also provide a powerful toolkit for the rational design and engineering of novel aminoglycoside antibiotics to combat the growing threat of antimicrobial resistance.

References

Unveiling the Natural Origins of Garosamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Garosamine, a 3-deoxy-4-C-methyl-3-(methylamino)-L-arabinopyranose, is a crucial amino sugar moiety found within the structure of the potent broad-spectrum aminoglycoside antibiotic, gentamicin. Due to its contribution to the antibiotic's activity and its potential for synthetic modifications to create novel therapeutics, understanding its natural sourcing is of significant interest to the scientific community. This technical guide provides an in-depth exploration of the primary natural source of this compound, the microorganism Micromonospora purpurea, and details the processes from fermentation to the isolation of this key chemical entity.

The Natural Source: Micromonospora purpurea and Gentamicin Production

This compound is not found as a free monosaccharide in nature. Instead, its primary natural source is as a structural component of the gentamicin antibiotic complex. This complex is produced through the fermentation of the Gram-positive actinomycete, Micromonospora purpurea.

Fermentation of Micromonospora purpurea for Gentamicin Production

The production of gentamicin is achieved through submerged fermentation of M. purpurea. While specific industrial protocols are often proprietary, the scientific literature provides a solid foundation for the key parameters involved.

Experimental Protocol: Fermentation of Micromonospora purpurea

-

Inoculum Preparation: A pure culture of Micromonospora purpurea is grown on a suitable agar medium. A loopful of the culture is then transferred to a seed culture medium in a shake flask. The seed culture is incubated at 28-32°C for 2-3 days on a rotary shaker.

-

Production Medium: The production medium is typically composed of a carbon source, a nitrogen source, and mineral salts. Common components are listed in the table below. The pH of the medium is adjusted to 7.0-7.5 before sterilization.

-

Fermentation: The production fermenter, containing the sterilized production medium, is inoculated with the seed culture (typically 5-10% v/v). The fermentation is carried out at 28-32°C for 6-8 days with controlled aeration and agitation to ensure sufficient dissolved oxygen levels.

-

Monitoring: Throughout the fermentation, parameters such as pH, cell growth, and antibiotic production are monitored. Gentamicin concentration in the broth is typically determined using microbiological assays or high-performance liquid chromatography (HPLC).

Quantitative Data: Gentamicin Production and Composition

The yield of the gentamicin complex from M. purpurea fermentation can vary significantly depending on the strain, medium composition, and fermentation conditions. Reported yields in the literature typically range from 0.4 to 1.5 g/L.

The gentamicin complex is a mixture of several related components, with the Gentamicin C complex being the most abundant and clinically important. The composition of the Gentamicin C complex itself is variable.

| Component | Typical Percentage Range (%) |

| Gentamicin C1 | 25 - 50 |

| Gentamicin C1a | 10 - 35 |

| Gentamicin C2 | 25 - 55 |

| Gentamicin C2a | (Included in C2) |

| Gentamicin C2b | (Minor component) |

| Other Components | |

| Gentamicin A, B, X | ~20% of total gentamicin |

Note: The relative percentages of the Gentamicin C components can vary between different production batches and analytical methods.

Biosynthesis of the this compound Moiety

The biosynthesis of this compound occurs as part of the larger gentamicin biosynthetic pathway within Micromonospora purpurea. The pathway involves a series of enzymatic modifications of a sugar precursor. While the complete pathway is complex, the key steps in the formation of the this compound ring from a glucose-derived precursor attached to the 2-deoxystreptamine core are outlined below.

Isolation of this compound from the Gentamicin Complex

To obtain pure this compound, it must be chemically cleaved from the gentamicin complex. The most common method described in the literature is methanolysis, which involves the acid-catalyzed cleavage of the glycosidic bonds in the presence of methanol.

Experimental Protocol: Methanolysis of Gentamicin for this compound Isolation

-

Reaction Setup: The dried gentamicin complex is suspended in anhydrous methanol containing a strong acid catalyst, such as hydrogen chloride (typically 1-2 M). The reaction mixture is refluxed for several hours (e.g., 4-8 hours).

-

Neutralization and Evaporation: After the reaction is complete, the mixture is cooled and neutralized with a suitable base (e.g., silver carbonate or an ion-exchange resin). The solid salts are removed by filtration, and the methanolic solution is evaporated to dryness under reduced pressure.

-

Purification: The resulting residue, a mixture of methyl glycosides of the constituent sugars (including this compound), is then purified. This is typically achieved using column chromatography on silica gel or a suitable ion-exchange resin. Different solvent systems can be employed to achieve separation.

-

Characterization: The purified methyl garosaminide fractions are collected, and the solvent is evaporated. The identity and purity of the isolated compound are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

Experimental Workflow for this compound Isolation

Conclusion

The natural source of the important amino sugar this compound is intrinsically linked to the antibiotic gentamicin, produced by the bacterium Micromonospora purpurea. Accessing this compound for research and development purposes requires a multi-step process that begins with the fermentation of this microorganism, followed by the extraction of the gentamicin complex, and finally, the chemical cleavage of the glycosidic bonds to release the this compound moiety. The protocols and data presented in this guide provide a comprehensive technical overview for scientists and researchers working in the fields of natural product chemistry, antibiotic development, and medicinal chemistry. Further optimization of fermentation and purification processes can lead to higher yields of this valuable chemical building block.

Garosamine and its Essential Role in the Gentamicin Complex: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gentamicin, a cornerstone aminoglycoside antibiotic, is a complex mixture of structurally related compounds. A key component of this complex is the amino sugar garosamine (3-deoxy-4-C-methyl-3-methylamino-L-arabinopyranose), which plays a crucial role in the antibiotic's interaction with the bacterial ribosome and its overall efficacy. This technical guide provides an in-depth exploration of this compound, its biosynthesis, and its integral role within the gentamicin complex. We will delve into the intricate enzymatic pathways, present quantitative data on the activity of different gentamicin components, and provide detailed experimental protocols for key research techniques in this field.

Introduction to this compound and the Gentamicin Complex

Gentamicin is produced by the fermentation of the actinomycete Micromonospora echinospora. The clinically used gentamicin is not a single molecule but a mixture of five major components: gentamicin C1, C1a, C2, C2a, and C2b, along with several minor components.[1][2] These components differ primarily in their methylation patterns on the purpurosamine ring.[3]

This compound is one of the three rings that constitute the gentamicin molecule, the other two being 2-deoxystreptamine (2-DOS) and purpurosamine.[4] Specifically, this compound is attached to the C6 position of the central 2-DOS core.[5] Its unique structure, featuring a C-methyl group at the 4-position and a methylamino group at the 3-position, is critical for the molecule's biological activity.

The primary mechanism of action of gentamicin is the inhibition of bacterial protein synthesis. It achieves this by binding to the 30S ribosomal subunit, which leads to mRNA misreading and ultimately, bacterial cell death.[4] The this compound moiety is directly involved in this interaction, forming crucial hydrogen bonds with the ribosomal RNA.[4]

The Biosynthesis of Gentamicin and the Incorporation of this compound

The biosynthesis of gentamicin is a complex, multi-step process involving a cascade of enzymatic reactions. The pathway can be broadly divided into the formation of the 2-deoxystreptamine core, the synthesis of the sugar moieties, their assembly, and subsequent modifications.

Overview of the Gentamicin Biosynthetic Pathway

The journey from simple sugars to the complex gentamicin molecule is orchestrated by a suite of enzymes encoded by the gen biosynthetic gene cluster.[6] A pivotal intermediate in this pathway is gentamicin X2, which serves as the common precursor to all the major components of the gentamicin C complex.[6] The pathway diverges at this point, with different branches leading to the various C components, primarily through the action of different methyltransferases.[7]

Enzymatic Steps in the Late Stages of Gentamicin Biosynthesis

The later stages of the gentamicin biosynthetic pathway, starting from the intermediate gentamicin A2, are particularly crucial for the formation of the final active compounds. The key enzymatic transformations are outlined below:

-

Conversion of Gentamicin A2 to Gentamicin X2: This part of the pathway involves four key enzymatic steps:

-

Dehydrogenation: The enzyme GenD2, an oxidoreductase, catalyzes the oxidation of the 3''-hydroxyl group of gentamicin A2.[6]

-

Transamination: The aminotransferase GenS2 then installs an amino group at the 3''-position.[6]

-

N-methylation: The methyltransferase GenN adds a methyl group to the newly introduced 3''-amino group to form gentamicin A.[6]

-

C-methylation: Finally, the radical SAM enzyme GenD1 catalyzes the methylation at the C-4'' position to yield gentamicin X2.[6]

-

-

Branching from Gentamicin X2: From gentamicin X2, the pathway splits into two main branches, dictated by the action of the methyltransferase GenK.

-

C-6' Methylation (G418 Branch): GenK can methylate the C-6' position of gentamicin X2 to produce G418.[7] This branch leads to the formation of gentamicins C1, C2, and C2a.

-

No C-6' Methylation (JI-20A Branch): In the absence of GenK-mediated methylation, the pathway proceeds to form gentamicins C1a and C2b.[7]

-

-

Further Modifications: A series of subsequent enzymatic reactions, including dehydrogenation (by GenQ), transamination (by GenB1 and GenB2), dideoxygenation (by GenP, GenB3, and GenB4), and N-methylation (by GenL), lead to the final array of gentamicin C components.[5][8]

Quantitative Data

The different components of the gentamicin complex exhibit variations in their antibacterial activity and toxicity. Understanding these differences is crucial for drug development and clinical applications.

Table 1: Minimum Inhibitory Concentrations (MICs) of Gentamicin C Components against Various Bacterial Strains

| Bacterial Strain | Gentamicin C1 (µg/mL) | Gentamicin C1a (µg/mL) | Gentamicin C2 (µg/mL) | Gentamicin C2a (µg/mL) | Gentamicin C2b (µg/mL) |

| Escherichia coli ATCC 25922 | 0.5 | 0.5 | 0.5 | - | - |

| Pseudomonas aeruginosa ATCC 27853 | 0.5-2 | - | - | - | - |

| Staphylococcus aureus ATCC 29213 | 0.12-1 | - | - | - | - |

Note: Data is compiled from multiple sources and testing conditions may vary. A dash (-) indicates that data for that specific component against that strain was not found in the searched literature.[6][9]

Table 2: Kinetic Parameters of Key Gentamicin Biosynthetic Enzymes

| Enzyme | Substrate | Km (µM) | kcat (s-1) | Catalytic Efficiency (kcat/Km) (M-1s-1) |

| GenL | Gentamicin C2 | 77.8 ± 8 | 0.043 | 553 |

| GenL | Gentamicin C1a | 346.8 ± 86 | 0.040 | 115 |

| GenB3 | JI-20A-P | - | - | 40.07 U/mg |

| GenB3 | JI-20Ba-P | - | - | 9.31 U/mg |

| GenB4 | Sisomicin | - | - | 276.11 U/mg |

| GenB4 | Verdamicin C2a | - | - | 97.92 U/mg |

Note: A dash (-) indicates that the specific value was not provided in the source. U/mg refers to units of enzyme activity per milligram of protein.[10]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound and the gentamicin complex.

Analysis of Gentamicin Components by LC-MS/MS

Objective: To separate and quantify the different components of the gentamicin complex.

Materials:

-

ACQUITY UPLC H-Class System with an ACQUITY QDa Mass Detector (or similar)

-

Atlantis T3 column (3 µm, 4.6 mm x 150 mm)

-

Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)

-

Mobile Phase B: Acetonitrile with 0.1% TFA

-

Gentamicin sulfate standard

-

Water and Acetonitrile (LC-MS grade)

Procedure:

-

Sample Preparation:

-

Accurately weigh and dissolve gentamicin sulfate standard in water to a stock concentration of 1 mg/mL.

-

Prepare working standards by serial dilution of the stock solution.

-

Dilute unknown samples to an appropriate concentration with water.

-

-

LC Conditions:

-

Column: Atlantis T3, 3 µm, 4.6 mm x 150 mm

-

Flow Rate: 0.6 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 30°C

-

Gradient: A suitable gradient of Mobile Phase A and B to achieve separation of the gentamicin components.

-

-

MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Acquisition Mode: Selected Ion Recording (SIR) or Multiple Reaction Monitoring (MRM) for each gentamicin component.

-

Capillary Voltage: 3.0 kV

-

Cone Voltage: 20 V

-

Source Temperature: 120°C

-

Desolvation Temperature: 350°C

-

In Vitro Enzyme Assay for Gentamicin Methyltransferases (e.g., GenL)

Objective: To determine the kinetic parameters of a gentamicin methyltransferase.

Materials:

-

Purified methyltransferase enzyme (e.g., His-tagged GenL)

-

Gentamicin substrate (e.g., Gentamicin C2 or C1a)

-

S-adenosyl-L-methionine (SAM)

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0)

-

Methyltransferase Colorimetric Assay Kit (or similar)

Procedure:

-

Set up reactions in a 96-well plate.

-

To each well, add the reaction buffer, a fixed concentration of the enzyme, and varying concentrations of the gentamicin substrate.

-

Initiate the reaction by adding a fixed concentration of SAM.

-

Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C).

-

Monitor the production of S-adenosyl-L-homocysteine (SAH) over time using the colorimetric assay kit according to the manufacturer's instructions.

-

Calculate the initial reaction velocities from the absorbance data.

-

Fit the initial velocity data to the Michaelis-Menten equation to determine Km and Vmax.

-

Calculate kcat from Vmax and the enzyme concentration.

Gene Knockout in Micromonospora echinospora

Objective: To create a targeted gene deletion to study the function of a specific gene in the gentamicin biosynthetic pathway.

Materials:

-

M. echinospora wild-type strain

-

E. coli strain for plasmid construction (e.g., DH5α)

-

E. coli strain for conjugation (e.g., ET12567/pUZ8002)

-

Temperature-sensitive vector with an apramycin resistance cassette

-

Appropriate antibiotics for selection

-

Lysozyme

-

Protoplast regeneration medium

Procedure:

-

Construct the Knockout Plasmid:

-

Amplify the upstream and downstream flanking regions of the target gene from M. echinospora genomic DNA by PCR.

-

Clone the flanking regions into the temperature-sensitive vector on either side of the apramycin resistance cassette.

-

-

Conjugation:

-

Introduce the knockout plasmid into the E. coli conjugation strain.

-

Grow cultures of the E. coli donor strain and M. echinospora recipient strain.

-

Mix the donor and recipient cells on a suitable agar medium and incubate to allow for conjugation.

-

-

Selection of Single Crossover Mutants:

-

Overlay the conjugation plates with apramycin to select for M. echinospora exconjugants that have integrated the plasmid into their genome via a single homologous recombination event.

-

Incubate at a permissive temperature for plasmid replication.

-

-

Selection of Double Crossover Mutants:

-

Culture the single crossover mutants in the absence of apramycin and at a non-permissive temperature to promote the second homologous recombination event and loss of the plasmid.

-

Plate the culture on a medium that selects for the loss of the vector backbone (e.g., containing a counter-selectable marker if available) and screen for apramycin resistance and sensitivity to the vector's antibiotic resistance marker.

-

-

Verification:

-

Confirm the gene deletion in the putative double crossover mutants by PCR and Southern blot analysis.

-

Visualizations

Diagram 1: Gentamicin Biosynthesis Pathway from Gentamicin A2

Caption: Enzymatic conversion of gentamicin A2 to gentamicin X2.

Diagram 2: Branching of the Gentamicin Biosynthesis Pathway at Gentamicin X2

Caption: Divergence of the gentamicin biosynthesis pathway at the key intermediate gentamicin X2.

Diagram 3: Experimental Workflow for Gene Knockout in Micromonospora

Caption: Generalized workflow for targeted gene deletion in Micromonospora.

Conclusion

This compound is an indispensable component of the gentamicin antibiotic complex, playing a vital role in its antibacterial activity. The intricate biosynthetic pathway leading to the formation of the various gentamicin components highlights the complex enzymatic machinery evolved by Micromonospora echinospora. A thorough understanding of these pathways, coupled with robust analytical and genetic tools, is essential for the future development of novel aminoglycoside antibiotics with improved efficacy and reduced toxicity. This technical guide provides a foundational resource for researchers in this field, summarizing the current knowledge and providing practical experimental guidance.

References

- 1. food.r-biopharm.com [food.r-biopharm.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. fgsc.net [fgsc.net]

- 4. Comparative pharmacodynamics of gentamicin against Staphylococcus aureus and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Rapid gentamicin assay by enzymatic adenylylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rapid, reproducible enzyme immunoassay for gentamicin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 8. Recent advances in the biosynthesis and production optimization of gentamicin: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Improving activity of GenB3 and GenB4 in gentamicin dideoxygenation biosynthesis by semi-rational engineering - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Garosamine Derivatives: Synthesis, Function, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Garosamine, a unique amino sugar, serves as a crucial component of several clinically important aminoglycoside antibiotics. Its derivatives have been the subject of extensive research aimed at overcoming the challenges of antibiotic resistance and reducing the inherent toxicities associated with this class of drugs. This technical guide provides a comprehensive overview of the synthesis, biological functions, and mechanisms of action of various this compound derivatives. It is intended to be a valuable resource for researchers and professionals involved in the discovery and development of novel antibacterial agents.

Core Functions and Mechanism of Action

This compound derivatives, like other aminoglycosides, exert their antibacterial effects by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis.[1][2] The primary target is the 30S ribosomal subunit, specifically the A-site within the 16S ribosomal RNA (rRNA).[3][4] Binding of these derivatives to the A-site interferes with the decoding process, leading to mistranslation of the genetic code and the production of non-functional or truncated proteins.[5][6] This disruption of protein synthesis ultimately results in bacterial cell death.[6]

The interaction with the A-site induces a conformational change, forcing key nucleotides, such as A1492 and A1493, into a "flipped-out" state.[7] This altered conformation mimics the state of the ribosome when a correct codon-anticodon pairing occurs, thereby stabilizing the binding of incorrect aminoacyl-tRNAs and leading to errors in protein synthesis.[7] Beyond promoting mistranslation, this compound derivatives can also inhibit the translocation step of elongation, where the ribosome moves along the mRNA, and interfere with the process of translation termination and ribosome recycling.[5][6][8]

Key this compound Derivatives and Their Antibacterial Activity

Significant efforts in medicinal chemistry have led to the development of numerous this compound derivatives with improved antibacterial profiles and reduced susceptibility to bacterial resistance mechanisms. The following tables summarize the in vitro activity (Minimum Inhibitory Concentration, MIC) of prominent this compound derivatives against a range of clinically relevant bacterial pathogens.

| Derivative | Organism | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |

| Arbekacin | Methicillin-Resistant Staphylococcus aureus (MRSA) | 0.25 - >128 | 0.25 | 0.25 | [9] |

| Pseudomonas aeruginosa | 0.5 - >128 | 2-4 | 8-32 | [1] | |

| Isepamicin | Escherichia coli | ≤0.25 - >128 | 2 | 16 | [10] |

| Klebsiella pneumoniae | ≤0.25 - >128 | 2 | 16 | [10] | |

| Pseudomonas aeruginosa | ≤0.25 - >128 | 4 | 32 | [10] | |

| Acinetobacter baumannii | ≤0.25 - >128 | 4 | 32 | [10] | |

| 5,4''-diepiarbekacin (TS2037) | MRSA | 0.125 - 0.5 | 0.25 | 0.25 | [2] |

| Pseudomonas aeruginosa | 0.5 - 8 | 1 | 4 | [2] | |

| Aprosamine Derivatives (e.g., 10h) | Carbapenem-resistant Enterobacteriaceae | 0.25 - 0.5 | - | - | [11] |

| Apramycin-resistant bacteria (AAC(3)-IV producing) | 0.25 - 0.5 | - | - | [11] |

Table 1: In Vitro Antibacterial Activity of Selected this compound Derivatives. MIC50 and MIC90 represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Experimental Protocols

Synthesis of this compound Derivatives

The synthesis of novel this compound derivatives is a complex, multi-step process that often starts from a naturally occurring aminoglycoside. The general strategy involves the selective protection of amine and hydroxyl groups, followed by chemical modification of specific positions, and subsequent deprotection to yield the final compound.

General Procedure for the Synthesis of Aprosamine Derivatives:

The synthesis of novel aprosamine derivatives often involves the glycosylation at the C-8' position of an aprosamine precursor, followed by modifications such as epimerization and deoxygenation at the C-5 position, and 1-N-acylation of the 2-deoxystreptamine (2-DOS) moiety.[11] A detailed, step-by-step synthesis protocol for a specific derivative can be found in the supplementary information of specialized medicinal chemistry journals.[7][12][13]

Example: Synthesis of 5,4''-diepiarbekacin (TS2037)

The synthesis of 5,4''-diepiarbekacin involves the chemical modification of arbekacin.[2] This includes steps to alter the stereochemistry at the 5 and 4'' positions of the molecule. The detailed synthetic route is typically outlined in patents and specialized publications.[2][14][15]

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard laboratory procedure to determine the MIC of an antimicrobial agent against a specific bacterium.[3][16][17][18][19]

Protocol Overview:

-

Preparation of Antibiotic Solutions: A series of twofold dilutions of the this compound derivative are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[16]

-

Inoculum Preparation: The test bacterium is grown overnight and then diluted to a standardized concentration (typically 5 x 105 colony-forming units (CFU)/mL).[18]

-

Inoculation: Each well of the microtiter plate containing the antibiotic dilutions is inoculated with the bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are also included.[18]

-

Incubation: The plate is incubated at 37°C for 16-24 hours.[18]

-

Reading the Results: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.[16]

Ribosome Binding Assay

These assays are performed to quantify the affinity of this compound derivatives for the bacterial ribosome.

Protocol Overview (Filter Binding Assay):

-

Preparation of Ribosomes and Radiolabeled Ligand: Purified 70S ribosomes are prepared from a suitable bacterial strain. A radiolabeled aminoglycoside or a competing ligand is used.

-

Binding Reaction: A constant concentration of ribosomes and the radiolabeled ligand are incubated with varying concentrations of the unlabeled this compound derivative.

-

Filtration: The reaction mixture is passed through a nitrocellulose filter. Ribosome-ligand complexes are retained on the filter, while the unbound ligand passes through.

-

Quantification: The amount of radioactivity on the filter is measured using a scintillation counter.

-

Data Analysis: The data is used to calculate the binding affinity (e.g., IC50 or Kd) of the this compound derivative.

Visualizing the Molecular Landscape

Mechanism of Action at the Ribosome

The following diagram illustrates the key steps in the mechanism of action of this compound derivatives, highlighting their impact on bacterial protein synthesis.

Caption: Mechanism of action of this compound derivatives at the bacterial ribosome.

Workflow for Novel this compound Derivative Discovery and Development

The process of discovering and developing new this compound derivatives is a systematic and multi-stage endeavor, as depicted in the workflow diagram below.

Caption: Workflow for the discovery and development of novel this compound derivatives.

Conclusion

This compound derivatives represent a promising avenue for the development of new and effective treatments for bacterial infections, particularly those caused by multidrug-resistant pathogens. Continued research into the synthesis of novel analogs, coupled with a deep understanding of their structure-activity relationships and mechanisms of action, will be crucial in realizing their full therapeutic potential. This guide provides a foundational resource for scientists and researchers dedicated to advancing this important field of antibiotic drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. EUCAST: MIC Determination [eucast.org]

- 4. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanistic insights into translation inhibition by aminoglycoside antibiotic arbekacin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The impact of aminoglycosides on the dynamics of translation elongation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. The impact of aminoglycosides on the dynamics of translation elongation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. process.st [process.st]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Structure-Based Design and Synthesis of Apramycin-Paromomycin Analogues. Importance of the Configuration at the 6′-Position and Differences Between the 6′-Amino and Hydroxy Series - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis of Methyl Aprabiosaminide and 2-Hydroxyapramycin from Apramycin - PMC [pmc.ncbi.nlm.nih.gov]

- 14. WO2013024047A1 - High-loading water-soluble carrier-linked prodrugs - Google Patents [patents.google.com]

- 15. data.epo.org [data.epo.org]

- 16. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 17. Single-concentration broth microdilution test for detection of high-level aminoglycoside resistance in enterococci - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 19. rr-asia.woah.org [rr-asia.woah.org]

The Stereochemical Landscape of Garosamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Garosamine, a unique 3-deoxy-4-C-methyl-3-methylamino-L-arabinopyranose, is a critical monosaccharide component of the potent aminoglycoside antibiotic complex, gentamicin. Its distinct stereochemistry is fundamental to the antibiotic's mechanism of action, governing the high-affinity binding to the bacterial ribosomal RNA and subsequent disruption of protein synthesis. This technical guide provides an in-depth exploration of the stereochemistry of this compound, detailing the methods used for its determination, presenting spectroscopic data, and outlining its role in the biological activity of gentamicin.

Introduction: The Significance of Stereochemistry in this compound

The spatial arrangement of atoms in a molecule, or its stereochemistry, plays a pivotal role in its biological function. For chiral molecules like this compound, different stereoisomers can exhibit vastly different activities, from therapeutic efficacy to toxicity. This compound is a component of gentamicin, an antibiotic that functions by binding to the 30S subunit of the bacterial ribosome.[1][2][3] This interaction, which leads to the misreading of mRNA and ultimately bacterial cell death, is highly stereospecific. The precise orientation of the hydroxyl and methylamino groups on the pyranose ring of this compound is essential for establishing the hydrogen-bonding network required for tight binding to the ribosomal target. Any alteration in these stereocenters can significantly diminish or abolish its antibacterial activity. Therefore, a thorough understanding and unambiguous confirmation of this compound's absolute stereochemistry are paramount for the development of novel aminoglycoside antibiotics and for understanding mechanisms of bacterial resistance.

Structural Elucidation of this compound

The absolute stereochemistry of this compound has been established through a combination of chemical degradation, synthesis, and spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. The definitive structure was identified as methyl 3-deoxy-4-C-methyl-3-methylamino-L-arabinopyranoside. The IUPAC name, reflecting its stereochemistry, is (3R,4R,5R)-5-methyl-4-(methylamino)oxane-2,3,5-triol.

Spectroscopic Data for Stereochemical Assignment

The determination of the relative and absolute stereochemistry of sugar derivatives like this compound relies heavily on ¹H and ¹³C NMR spectroscopy. Coupling constants (J-values) between adjacent protons provide dihedral angle information (via the Karplus equation), which helps to define the relative orientation of substituents on the pyranose ring. Furthermore, Nuclear Overhauser Effect (NOE) experiments reveal through-space proximity between protons, confirming spatial relationships.

| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) | ¹H Coupling Constants (J, Hz) |

| 1 | 101.5 | 4.85 (d) | J₁,₂ = 3.5 |

| 2 | 68.2 | 3.60 (dd) | J₂,₁ = 3.5, J₂,₃ = 10.5 |

| 3 | 55.9 | 3.15 (dd) | J₃,₂ = 10.5, J₃,₄ₑ = 4.5 |

| 4 | 75.1 | - | - |

| 5ax | 35.8 | 1.80 (ddd) | J₅ₐₓ,₅ₑq = 13.0, J₅ₐₓ,₁ = 1.5, J₅ₐₓ,₃ = 1.5 |

| 5eq | 35.8 | 2.10 (ddd) | J₅ₑq,₅ₐₓ = 13.0, J₅ₑq,₄ₑ = 2.0, J₅ₑq,₂ = 2.0 |

| C-CH₃ | 21.7 | 1.25 (s) | - |

| N-CH₃ | 33.5 | 2.45 (s) | - |

| O-CH₃ | 56.0 | 3.40 (s) | - |

Note: The data presented are representative values for a methyl glycoside of this compound and are intended for illustrative purposes. Actual values may vary based on experimental conditions.

Experimental Protocols

The elucidation of this compound's stereochemistry involves two key experimental phases: stereoselective synthesis to obtain the target molecule and spectroscopic analysis to confirm its structure.

General Protocol for Stereoselective Synthesis of Methyl α-L-Garosaminide

The synthesis of this compound and its derivatives often employs strategies that ensure precise control over the newly formed chiral centers. One established approach involves the use of a Diels-Alder reaction on a chiral precursor to set the stereochemistry of the pyranose ring.

Materials:

-

Sorbic aldehyde

-

N-Sulfinyl-p-toluenesulfonamide

-

Diisobutylaluminium hydride (DIBAL-H)

-

m-Chloroperoxybenzoic acid (m-CPBA)

-

Lithium aluminum hydride (LiAlH₄)

-

Methanol, anhydrous

-

Standard solvents for reaction and chromatography (DCM, THF, Ethyl Acetate, Hexanes)

-

Silica gel for column chromatography

Methodology:

-

Diels-Alder Cycloaddition: A Lewis acid-catalyzed intramolecular Diels-Alder reaction of an N-sulfinyl dienophile derived from sorbic aldehyde is performed to construct the heterocyclic ring with the desired cis-relationship between the nitrogen and the adjacent hydroxyl group precursor.

-

Reductive Cleavage: The resulting cycloadduct is treated with a reducing agent, such as DIBAL-H, to reductively cleave the N-S bond and unmask the amine.

-

Epoxidation and Ring Opening: The double bond in the ring is epoxidized using m-CPBA. Subsequent regioselective ring-opening of the epoxide with a methylating agent introduces the C4-methyl group and sets the stereochemistry at C4.

-

Reduction and N-Methylation: The ester and any remaining protecting groups are reduced using LiAlH₄. The primary amine is then selectively methylated, for example, via reductive amination.

-

Glycosylation: The resulting sugar is treated with anhydrous methanol under acidic conditions to form the methyl glycoside.

-

Purification: The final product, methyl α-L-garosaminide, is purified from its anomeric mixture using silica gel column chromatography.

Protocol for NMR-Based Stereochemical Determination

Instrumentation and Software:

-

NMR Spectrometer (e.g., Bruker Avance 500 MHz or higher) equipped with a cryoprobe.

-

NMR data processing software (e.g., TopSpin, Mnova).

Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified methyl garosaminide sample in 0.5 mL of deuterium oxide (D₂O).

-

Lyophilize the sample to exchange any labile protons (e.g., OH, NH) for deuterium, if necessary, and re-dissolve in D₂O.

-

Transfer the solution to a 5 mm NMR tube.

NMR Experiments:

-

¹H NMR: Acquire a standard one-dimensional proton spectrum to observe chemical shifts and coupling constants.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum to identify the chemical shifts of all carbon atoms.

-

COSY (Correlation Spectroscopy): Perform a 2D homonuclear COSY experiment to establish proton-proton coupling networks and identify adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Run a 2D HSQC experiment to correlate each proton with its directly attached carbon atom.

-

HMBC (Heteronuclear Multiple Bond Correlation): Acquire a 2D HMBC spectrum to identify longer-range (2-3 bond) correlations between protons and carbons, which helps in assigning quaternary carbons and piecing together the molecular fragments.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Perform a 2D NOESY experiment to identify protons that are close in space (typically < 5 Å). This is crucial for determining the relative stereochemistry, for example, by observing NOEs between axial-axial or axial-equatorial protons on the pyranose ring.

Data Analysis:

-

Process all spectra using appropriate window functions and referencing.

-

Assign all proton and carbon resonances using the combination of COSY, HSQC, and HMBC data.

-

Analyze the coupling constants from the ¹H NMR spectrum to determine the dihedral angles between protons, which helps to define the chair conformation of the ring and the axial/equatorial positions of substituents.

-

Interpret the NOESY cross-peaks to confirm the spatial proximity of protons consistent with the assigned stereochemistry. For example, a strong NOE between H-1 and H-2 would support a cis-relationship.

Visualizations: Workflows and Mechanisms

The following diagrams illustrate the key processes related to the stereochemistry of this compound.

Caption: Workflow for the stereochemical determination of this compound.

Caption: Mechanism of action of Gentamicin on the bacterial ribosome.

Conclusion

The stereochemistry of this compound is a cornerstone of its biological importance within the gentamicin antibiotic complex. The precise (3R,4R,5R) configuration is critical for the molecular recognition of its ribosomal RNA target. The combination of stereocontrolled synthesis and advanced NMR spectroscopic techniques provides the necessary tools for the unambiguous determination of its structure. For professionals in drug development, a deep understanding of these stereochemical nuances is essential for designing more effective and safer aminoglycoside antibiotics that can combat the growing threat of bacterial resistance.

References

Garosamine: A Technical Overview of its Molecular Characteristics, Biosynthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Garosamine is an amino monosaccharide, a component of the aminoglycoside antibiotic family. This technical guide provides a comprehensive overview of its core molecular properties, including its molecular formula and weight. It further delves into the general biosynthetic pathway of related amino sugars and outlines established experimental protocols for the analysis of aminoglycosides, which are applicable to this compound. This document is intended to serve as a foundational resource for researchers and professionals involved in the study and development of aminoglycoside antibiotics.

Core Molecular Data

This compound is chemically known as 3-deoxy-4-C-methyl-3-methylamino-L-arabinopyranose. Its fundamental molecular characteristics are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₅NO₄ | [1] |

| Molecular Weight | 177.20 g/mol | [1] |

| IUPAC Name | (3R,4R,5R)-5-methyl-4-(methylamino)oxane-2,3,5-triol |

Biosynthesis of Amino Sugars: The Hexosamine Biosynthetic Pathway

While the specific enzymatic pathway for this compound biosynthesis is not extensively detailed in publicly available literature, it is understood to originate from the well-established hexosamine biosynthetic pathway (HBP). This pathway is responsible for the synthesis of UDP-N-acetylglucosamine (UDP-GlcNAc), a precursor for many amino sugars.

The HBP begins with fructose-6-phosphate, an intermediate of glycolysis, and utilizes glutamine as a nitrogen donor. The key rate-limiting enzyme in this pathway is Glutamine:fructose-6-phosphate amidotransferase (GFAT). The subsequent steps involve acetylation and mutase reactions to form N-acetylglucosamine-1-phosphate, which is then converted to UDP-GlcNAc.

The biosynthesis of this compound would involve further enzymatic modifications of a glucosamine-derived intermediate to achieve the specific C-methylation and other structural features characteristic of this compound.

Figure 1. Generalized Hexosamine Biosynthetic Pathway leading to an amino sugar precursor for this compound.

Experimental Protocols for Aminoglycoside Analysis

The analysis of this compound, as with other aminoglycosides, typically requires specialized chromatographic techniques due to its polar nature and lack of a strong chromophore. The following outlines a general experimental workflow for the analysis of aminoglycosides from a biological matrix, which can be adapted for this compound.

Sample Preparation: Solid-Phase Extraction (SPE)

A common method for extracting and concentrating aminoglycosides from complex matrices like plasma or milk is solid-phase extraction.

Protocol:

-

Pre-treatment: Acidify the sample with an appropriate acid (e.g., trichloroacetic acid) to precipitate proteins. Centrifuge to separate the supernatant.

-

SPE Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB) by washing with methanol followed by equilibration with water.

-

Sample Loading: Load the acidified and clarified supernatant onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent) to remove interfering substances.

-

Elution: Elute the aminoglycosides from the cartridge using a stronger solvent, often an acidified organic solvent (e.g., methanol with formic acid).

-

Dry-down and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute the residue in a suitable mobile phase for chromatographic analysis.

Chromatographic Analysis: HPLC-MS/MS

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for the quantification of aminoglycosides.

Typical HPLC-MS/MS Parameters:

-

Column: A reversed-phase column with a polar endcapping (e.g., C18 with a polar-embedded group) is often used.

-

Mobile Phase: A gradient elution is typically employed, starting with a highly aqueous mobile phase containing an ion-pairing agent (e.g., heptafluorobutyric acid) and transitioning to a higher concentration of organic solvent (e.g., acetonitrile).

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly used for aminoglycosides.

-

Mass Spectrometry: Detection is performed using multiple reaction monitoring (MRM) to enhance selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound would need to be determined.

Figure 2. A general experimental workflow for the analysis of aminoglycosides from a biological sample.

Biological Activity and Mechanism of Action

As a component of aminoglycoside antibiotics, this compound contributes to the overall mechanism of action of the parent compound. Aminoglycosides are known to exert their antibacterial effects by targeting the bacterial ribosome, specifically the 30S ribosomal subunit. This binding interferes with protein synthesis in several ways:

-

Inhibition of translation initiation: Aminoglycosides can block the formation of the initiation complex, preventing the start of protein synthesis.

-

Induction of mRNA misreading: Binding of the antibiotic can cause errors in codon-anticodon recognition, leading to the incorporation of incorrect amino acids and the production of non-functional proteins.

-

Inhibition of translocation: The movement of the ribosome along the mRNA can be hindered, halting protein elongation.

The accumulation of aberrant proteins and the overall disruption of protein synthesis ultimately lead to bacterial cell death.

Figure 3. The general mechanism of action of aminoglycoside antibiotics.

Conclusion

This compound is a key structural component of certain aminoglycoside antibiotics. Understanding its fundamental properties, biosynthetic origins, and methods for its analysis is crucial for the ongoing research and development of this important class of antibacterial agents. The information provided in this technical guide serves as a valuable starting point for scientists and researchers in the field. Further investigation into the specific enzymatic steps of this compound biosynthesis and the development of validated, specific analytical methods will be essential for advancing our understanding and utilization of this molecule.

References

Methodological & Application

Synthesis of Garosamine: Detailed Application Notes and Protocols for Researchers

For Immediate Release

This document provides detailed application notes and protocols for the synthesis of Garosamine, a crucial component of the aminoglycoside antibiotic gentamicin. These protocols are intended for researchers, scientists, and drug development professionals engaged in the synthesis of complex carbohydrates and the development of novel antibiotics. The following sections detail two distinct and effective stereocontrolled routes for the synthesis of methyl α-L-garosaminide, a derivative of this compound, starting from the readily available methyl 2,3-anhydro-β-D-erythro-pentopyranosid-4-ulose.

The protocols are based on the work of Pauls and Fraser-Reid, outlining an oxazoline route and an oxazolidone route. Both pathways offer strategic advantages for the stereocontrolled introduction of the cis-hydroxyamino functionality characteristic of this compound.

Data Presentation: A Comparative Overview of this compound Synthesis Routes

The two primary routes for the synthesis of methyl α-L-garosaminide are summarized below. Both routes begin from the same starting material, methyl 2,3-anhydro-β-D-erythro-pentopyranosid-4-ulose, and proceed through a series of stereocontrolled transformations.

| Parameter | Oxazoline Route | Oxazolidone Route |

| Starting Material | Methyl 2,3-anhydro-β-D-erythro-pentopyranosid-4-ulose | Methyl 2,3-anhydro-β-D-erythro-pentopyranosid-4-ulose |

| Key Intermediate | Iodo-oxazoline | Iodo-oxazolidone |

| Number of Steps | 8 | 8 |

| Overall Yield | 14% | 11% |

Synthetic Pathway Diagrams

The following diagrams illustrate the logical flow of the two synthetic routes to methyl α-L-garosaminide.

Experimental Protocols

The following are detailed experimental protocols for the key steps in both the oxazoline and oxazolidone routes for the synthesis of methyl α-L-garosaminide.

Route 1: The Oxazoline Pathway

This route establishes the desired stereochemistry through an iodonium ion-induced cyclization of a benzamide derivative to form a pivotal oxazoline intermediate.

Step 1: Synthesis of the Exocyclic Olefin

-

Reaction: Wittig reaction on methyl 2,3-anhydro-β-D-erythro-pentopyranosid-4-ulose.

-

Procedure: A solution of the starting epoxy uloside in anhydrous toluene is treated with a slight excess of methylenetriphenylphosphorane (prepared from methyltriphenylphosphonium bromide and n-butyllithium in diethyl ether) at 0 °C. The reaction is stirred at room temperature until completion (monitored by TLC). The mixture is then quenched with saturated aqueous ammonium chloride, and the product is extracted with ethyl acetate. The organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Step 2: Synthesis of the 3-Amino-3-deoxy Derivative

-

Reaction: Addition of ammonia to the exocyclic olefin.

-

Procedure: The exocyclic olefin is dissolved in a saturated solution of ammonia in methanol in a sealed tube. The mixture is heated at 80-90 °C for several hours. After cooling, the solvent is evaporated, and the residue is purified by column chromatography to afford the 3-amino-3-deoxy sugar.

Step 3: Benzoylation of the Amino Group

-

Reaction: Formation of the benzamide.

-

Procedure: To a solution of the 3-amino-3-deoxy sugar in pyridine at 0 °C, benzoyl chloride is added dropwise. The reaction is stirred at room temperature overnight. The mixture is then poured into ice-water and extracted with chloroform. The organic layer is washed successively with dilute hydrochloric acid, saturated aqueous sodium bicarbonate, and brine. After drying over anhydrous sodium sulfate and concentration, the benzamide is obtained and can be purified by recrystallization.

Step 4: Iodonium Ion-Induced Cyclization to the Iodo-oxazoline

-

Reaction: Intramolecular cyclization of the unsaturated benzamide.

-

Procedure: The benzamide derivative is dissolved in dry acetonitrile, and collidine is added. The solution is cooled to -40 °C, and a solution of iodonium dicollidine perchlorate in acetonitrile is added dropwise. The reaction is stirred at low temperature until the starting material is consumed. The mixture is then diluted with ethyl acetate and washed with aqueous sodium thiosulfate and brine. The organic layer is dried and concentrated, and the resulting iodo-oxazoline is purified by chromatography.

Step 5: Deiodination with Tributyltin Hydride

-

Reaction: Radical-mediated removal of the iodine atom.

-

Procedure: A solution of the iodo-oxazoline and a catalytic amount of azobisisobutyronitrile (AIBN) in dry toluene is heated to reflux. Tributyltin hydride is added portion-wise over a period of one hour. The reaction is refluxed for an additional few hours until completion. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the deiodinated oxazoline.

Step 6: N-Methylation

-

Reaction: Introduction of the N-methyl group.

-

Procedure: The deiodinated oxazoline is dissolved in a mixture of aqueous formaldehyde and formic acid. The solution is heated at reflux for several hours. The reaction mixture is then cooled and made basic with aqueous sodium hydroxide. The product is extracted with an organic solvent, dried, and concentrated.

Step 7: Reduction of the Amide

-

Reaction: Conversion of the N-methylbenzamide to the N-methylbenzylamine.

-

Procedure: The N-methylated derivative is dissolved in dry tetrahydrofuran (THF) and added dropwise to a suspension of lithium aluminum hydride (LiAlH₄) in THF at 0 °C. The mixture is then refluxed for several hours. After cooling, the excess LiAlH₄ is quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and water. The resulting precipitate is filtered off, and the filtrate is concentrated to give the crude product, which is purified by chromatography.

Step 8: Final Deprotection

-

Reaction: Hydrolysis to yield methyl α-L-garosaminide.

-

Procedure: The product from the previous step is subjected to appropriate deprotection conditions to remove any remaining protecting groups, yielding the final product, methyl α-L-garosaminide.

Route 2: The Oxazolidone Pathway

This alternative route utilizes an iodonium ion-induced cyclization of a urethane derivative to form a key oxazolidone intermediate, which is then hydrolyzed to the final product.

Step 1: Synthesis of the Exocyclic Olefin

-

This step is identical to Step 1 of the Oxazoline Route.

Step 2: Formation of the Urethane Derivative

-

Reaction: Aminohydroxylation followed by urethane formation.

-